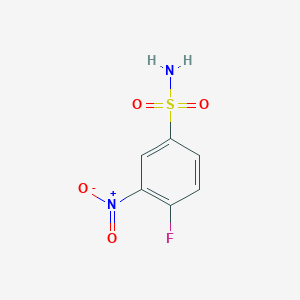

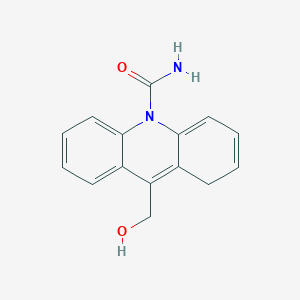

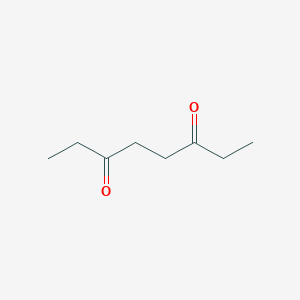

![molecular formula C10H8N4 B030581 3H-imidazo[4,5-f]quinolin-2-amine CAS No. 76180-97-7](/img/structure/B30581.png)

3H-imidazo[4,5-f]quinolin-2-amine

Overview

Description

3H-imidazo[4,5-f]quinolin-2-amine, also known as 2-Amino-3-methylimidazo[4,5-f]quinoline or IQ, is an imidazoquinoline that is substituted by a methyl group at position 3 and an amino group at position 2 . It is a food-derived carcinogen found in high-temperature-cooked meats and tobacco smoke .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular formula of 3H-imidazo[4,5-f]quinolin-2-amine is C11H10N4 . The average mass is 198.224 Da and the monoisotopic mass is 198.090546 Da .Chemical Reactions Analysis

In humans, IQ is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .Physical And Chemical Properties Analysis

The density of 3H-imidazo[4,5-f]quinolin-2-amine is 1.4±0.1 g/cm3. It has a boiling point of 458.7±37.0 °C at 760 mmHg. The molar refractivity is 57.4±0.5 cm3. It has 4 H bond acceptors and 2 H bond donors .Scientific Research Applications

Enzyme Interaction and Inhibition : A methyl derivative of 3H-imidazo[4,5-f]quinoline activates the copper bovine serum enzyme but inhibits the FAD mitochondrial enzyme (Chimenti et al., 1987).

PI3K/PKB Pathway Modulation : Imidazo[4,5-c]quinoline derivatives are identified as potent and effective modulators of the PI3K/PKB pathway, leading to clinical development candidates (Stauffer et al., 2008).

Synthesis of N-Heterocycles : A developed domino protocol for synthesizing imidazo[1,5-a]quinolines provides a new avenue for N-heterocycle synthesis using 2-methylquinolines as the synthon of quinoline-2-carbaldehydes (Liu, Wang, & Ma, 2018).

Dopamine Agonist Activity : Imidazoquinoline (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine shows potent dopamine agonist activity in animals but low affinity in in vitro binding assays (Heier et al., 1997).

DPP-4 Inhibition : 3H-imidazo[4,5-c]quinolin-4(5H)-one derivatives, like compound 10h, have shown high oral absorption and potent dipeptidyl peptidase IV (DPP-4) inhibition in vivo, reducing glucose levels in rats (Ikuma et al., 2015).

Enhancers of A3 Adenosine Receptor : 1H-Imidazo[4,5-c]quinolin-4-amine derivatives are allosteric enhancers of the action of A3AR agonists, potentiating the maximum efficacy of the agonist and decreasing the rate of dissociation (Göblyös et al., 2006).

Antimicrobial Activity : Novel quinoline-based imidazoles, synthesized from 3H-imidazo[4,5-f]quinoline derivatives, have demonstrated antimicrobial activity, useful in the development of new biologically important structures (Vodela & Chakravarthula, 2016).

Mutagenicity Assessment : The mutagenicity of 3H-imidazo[4,5-f]quinoline in Salmonella typhimurium TA98 + S9 is significantly lower than that of related compounds like IQ and MeIQ (Grivas & Jägerstad, 1984).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3H-imidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-10-13-8-4-3-7-6(9(8)14-10)2-1-5-12-7/h1-5H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLMSTTZNJHJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2N=C(N3)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227049 | |

| Record name | 1H-Imidazo(4,5-f)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-imidazo[4,5-f]quinolin-2-amine | |

CAS RN |

76180-97-7 | |

| Record name | 1H-Imidazo[4,5-f]quinolin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76180-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazo(4,5-f)quinolin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-f)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

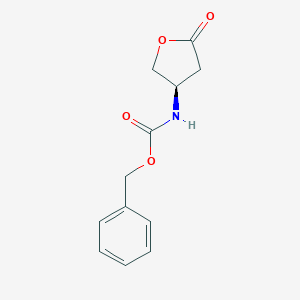

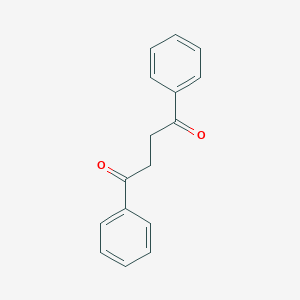

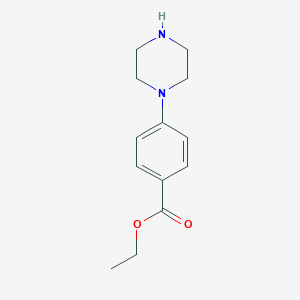

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)

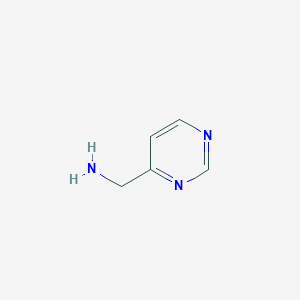

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)